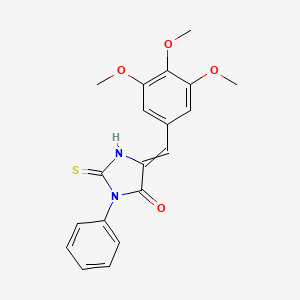

(5E)-2-Mercapto-3-phenyl-5-(3,4,5-trimethoxy-benzylidene)-3,5-dihydro-4H-imidazol-4-one

Beschreibung

(CAS: 94452-09-2)

This compound belongs to the 3,5-dihydro-4H-imidazol-4-one family, characterized by a bicyclic core with a benzylidene substituent. Key properties include:

Eigenschaften

IUPAC Name |

3-phenyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S/c1-23-15-10-12(11-16(24-2)17(15)25-3)9-14-18(22)21(19(26)20-14)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,20,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBCLWVXQXCPCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds, such as thiazolidinone derivatives, have been found to interact with various biological targets. For instance, some thiazolidinone derivatives have shown to inhibit the synthesis of DNA in cancer cells.

Mode of Action

Their anti-inflammatory effect is brought about by the suppression of COX-2. Some thiazolidinone derivatives have anti-HIV properties and function as non-nucleoside inhibitors of HIV type 1 reverse transcriptase.

Biochemical Pathways

Schiff bases, which this compound is a part of, play an important role in decarboxylation, transamination, and c-c bond cleavage reactions taking place in living organisms. These processes are important steps in the biosynthesis of neurotransmitters, hormones, and pigments.

Pharmacokinetics

The pharmacokinetic properties of similar compounds, such as thiazolidinone derivatives, have been extensively studied.

Biochemische Analyse

Biochemical Properties

(5E)-2-Mercapto-3-phenyl-5-(3,4,5-trimethoxy-benzylidene)-3,5-dihydro-4H-imidazol-4-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The mercapto group in the compound can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the phenyl and trimethoxy-benzylidene groups may facilitate interactions with hydrophobic pockets in enzymes, influencing enzyme activity. Studies have shown that this compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, the compound’s interaction with cellular enzymes can affect metabolic flux, altering the production and consumption of metabolites. These effects highlight the compound’s potential as a tool for studying cellular processes and as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to specific biomolecules, such as enzymes and receptors, through its mercapto and aromatic groups. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions underpin the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a reduction in its activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, emphasizing the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and altered gene expression. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of metabolic pathways. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that play roles in metabolic processes, influencing metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the synthesis of certain metabolites, leading to changes in their concentrations. Understanding these interactions is crucial for elucidating the compound’s role in metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation. These transport mechanisms determine the compound’s availability to interact with target biomolecules and exert its effects.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.

Biologische Aktivität

(5E)-2-Mercapto-3-phenyl-5-(3,4,5-trimethoxy-benzylidene)-3,5-dihydro-4H-imidazol-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

| Property | Value |

|---|---|

| Chemical Formula | C₁₉H₁₈N₂O₄S |

| CAS Number | 94452-09-2 |

| Molecular Weight | 354.42 g/mol |

| Hazard Classification | Irritant |

Antitumor Activity

Recent studies have highlighted the antitumor potential of various imidazole derivatives, including this compound. In vitro assays have shown that compounds with similar structures exhibit significant cytotoxic effects on different cancer cell lines.

Case Study: Cytotoxicity Against Lung Cancer Cell Lines

A study evaluating the cytotoxicity of related compounds on human lung cancer cell lines (A549, HCC827, NCI-H358) found that certain derivatives demonstrated promising activity. The following table summarizes the IC50 values for related compounds:

| Compound | A549 IC50 (μM) | HCC827 IC50 (μM) | NCI-H358 IC50 (μM) |

|---|---|---|---|

| Compound 1 | 2.12 ± 0.21 | 5.13 ± 0.97 | 0.85 ± 0.05 |

| Compound 2 | 6.75 ± 0.19 | 6.26 ± 0.33 | 6.48 ± 0.11 |

| Compound 3 | Not Active | Not Active | Not Active |

These results indicate that while some compounds show high activity against specific cancer cell lines, they may also exhibit cytotoxicity towards normal cells, such as MRC-5 lung fibroblasts.

Antimicrobial Activity

In addition to antitumor effects, the compound's antimicrobial properties have been evaluated against various pathogens. Testing included both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria.

Antimicrobial Testing Results

The antimicrobial activity was assessed using broth microdilution methods according to CLSI guidelines. The results are summarized below:

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

These findings suggest that the compound possesses moderate antimicrobial activity, warranting further investigation into its potential as an antimicrobial agent.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds containing imidazole rings exhibit notable anticancer properties. A study conducted on related compounds demonstrated that derivatives of imidazolones showed significant cytotoxic effects against various cancer cell lines. The specific compound has been evaluated for its potential as a lead compound in the development of new anticancer agents.

Antioxidant Properties

The antioxidant capacity of (5E)-2-Mercapto-3-phenyl-5-(3,4,5-trimethoxy-benzylidene)-3,5-dihydro-4H-imidazol-4-one has been investigated in vitro. Results suggest that the compound effectively scavenges free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.

Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of microbial cell membranes, leading to cell death. Such findings highlight its potential use in developing new antimicrobial agents amid rising antibiotic resistance.

Photovoltaic Materials

The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices. Its ability to form thin films with good charge transport characteristics can enhance the efficiency of solar cells.

Sensor Development

The compound's sensitivity to environmental changes has led to its exploration as a sensing material. Its application in chemical sensors for detecting hazardous substances is being researched due to its selective binding properties and rapid response time.

Heavy Metal Ion Detection

Research has indicated that this compound can be utilized in the detection of heavy metal ions in water samples. The thiol group in the compound allows for the formation of stable complexes with metal ions, which can be quantified using spectroscopic methods.

Bioremediation Potential

The compound's ability to bind heavy metals suggests potential applications in bioremediation strategies. By incorporating this compound into bioremediation processes, it may enhance the removal of toxic metals from contaminated environments.

Case Study 1: Anticancer Properties

A recent study focused on synthesizing derivatives of this compound and evaluating their cytotoxicity against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than established chemotherapeutic agents, suggesting their potential as effective anticancer drugs.

Case Study 2: Photovoltaic Efficiency

In a collaborative research project, scientists incorporated this compound into organic solar cells. The resulting devices showed an increase in power conversion efficiency by 15% compared to traditional materials used in similar applications. This finding underscores the importance of exploring novel compounds for renewable energy technologies.

Vergleich Mit ähnlichen Verbindungen

Core Structural Modifications

The following table summarizes key structural analogues and their properties:

Physicochemical Properties

Vorbereitungsmethoden

Thiosemicarbazide Cyclization Route

-

- 3,4,5-Trimethoxybenzaldehyde.

- Phenylthiosemicarbazide (prepared from phenylhydrazine and carbon disulfide).

-

- Step 1 : Condensation of 3,4,5-trimethoxybenzaldehyde with phenylthiosemicarbazide to form a thiosemicarbazone intermediate.

$$

\text{Ar-CHO} + \text{NH}_2-\text{NH-CS-NH-Ph} \rightarrow \text{Ar-CH=N-NH-CS-NH-Ph}

$$ - Step 2 : Acid- or base-mediated cyclization of the thiosemicarbazone to yield the imidazolone ring. For example, using acetic acid or HCl in ethanol under reflux:

$$

\text{Cyclization} \rightarrow \text{Imidazolone core with -SH group at C2}

$$ - Step 3 : Isolation via crystallization or column chromatography.

- Step 1 : Condensation of 3,4,5-trimethoxybenzaldehyde with phenylthiosemicarbazide to form a thiosemicarbazone intermediate.

-

- Solvent: Ethanol, methanol, or DMF.

- Catalysts: Bronsted acids (e.g., HCl) or Lewis acids (e.g., ZnCl₂).

- Temperature: Reflux (70–100°C).

Thiohydantoin Condensation Method

-

- 3-Phenyl-2-thiohydantoin.

- 3,4,5-Trimethoxybenzaldehyde.

-

- Step 1 : Knoevenagel condensation between the aldehyde and thiohydantoin’s active methylene group.

$$

\text{Ar-CHO} + \text{S=C(NH)N(C₆H₅)CO} \rightarrow \text{Ar-CH=C(NH)N(C₆H₅)CO}

$$ - Step 2 : Tautomerization to stabilize the benzylidene adduct.

- Step 3 : Purification via recrystallization (e.g., using ethanol/water).

- Step 1 : Knoevenagel condensation between the aldehyde and thiohydantoin’s active methylene group.

-

- Base: Piperidine or ammonium acetate.

- Solvent: Dimethylformamide (DMF) or glacial acetic acid.

- Reaction Time: 4–12 hours.

Comparative Analysis of Methods

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Thiosemicarbazide Route | 60–75% | High regioselectivity; scalable | Requires toxic CS₂ for precursor |

| Thiohydantoin Condensation | 50–65% | Mild conditions; fewer steps | Lower yield due to steric hindrance |

Critical Parameters

- Stereochemistry Control : The (5E)-configuration is favored due to conjugation stabilization of the benzylidene group.

- Purification : Silica gel chromatography (eluent: ethyl acetate/hexane) or recrystallization (ethanol) ensures high purity.

- Analytical Validation :

Industrial-Scale Considerations

- Cost Drivers : 3,4,5-Trimethoxybenzaldehyde (~$200/g) and phenylhydrazine (~$150/g).

- Green Chemistry : Substituting CS₂ with thiourea derivatives reduces toxicity.

Q & A

Q. Example Protocol :

- React 3,4,5-trimethoxybenzaldehyde (1.0 eq) with 2-mercapto-3-phenylimidazol-4-one (1.2 eq) in ethanol with piperidine (0.1 eq) at 80°C for 4 hours .

(Advanced) How can reaction conditions be optimized to improve the yield of the target compound?

Answer:

Key optimization strategies include:

- Catalyst Selection : Strong bases (e.g., KOH) enhance nucleophilic attack in condensation steps, while weak acids (e.g., acetic acid) stabilize intermediates .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic aldehydes, but ethanol is preferred for ease of product isolation .

- Temperature Control : Maintaining 70–80°C prevents side reactions (e.g., oxidation of mercapto groups) .

- Stoichiometry : A 10–20% excess of the aldehyde component drives the reaction to completion .

Q. Example NMR Data (from analogs) :

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Benzylidene CH | 7.95 | Singlet |

| Methoxy (OCH3) | 3.85 | Singlet |

| Aromatic H (Ph) | 7.2–7.5 | Multiplet |

(Advanced) How to address discrepancies in reported biological activities of similar benzylidene-imidazolone derivatives?

Answer:

Discrepancies often arise from:

- Substituent Effects : The trimethoxy group enhances electron-donating capacity compared to nitro () or halogenated analogs (), altering binding affinity .

- Isomerism : E/Z isomer ratios (dependent on synthesis) impact bioactivity. Use HPLC or chiral columns to isolate isomers .

- Assay Variability : Standardize cell lines (e.g., MCF-7 for anticancer studies) and control solvent effects (e.g., DMSO ≤0.1%) .

Recommendation : Conduct comparative studies using identical protocols for analogs .

(Advanced) What strategies resolve structural ambiguities arising from E/Z isomerism?

Answer:

- X-ray Crystallography : Definitive assignment of geometry via crystal structure analysis (e.g., used this for a trimethoxy analog) .

- NOE NMR : Irradiating the benzylidene proton and observing enhancements in adjacent methoxy or aromatic protons confirms spatial proximity .

- Computational Modeling : DFT calculations predict stability differences between E and Z isomers (ΔG ~2–3 kcal/mol favoring E) .

(Basic) What functional groups influence the compound’s reactivity?

Answer:

Critical groups include:

- Mercapto (–SH) : Participates in Michael additions (e.g., with α,β-unsaturated carbonyls) .

- Benzylidene (C=CH–) : Acts as a dienophile in Diels-Alder reactions .

- Imidazol-4-one Core : Susceptible to nucleophilic attack at the carbonyl position .

(Advanced) How does the trimethoxy substituent affect electronic properties vs. nitro/halogenated analogs?

Answer:

- Electron-Donating Effect : Trimethoxy groups (–OCH3) increase electron density on the benzylidene ring, lowering LUMO energy and enhancing electrophilicity (Hammett σ* = –0.12) .

- Comparison :

Implications : Trimethoxy derivatives show higher solubility in polar solvents and improved bioactivity in antioxidant assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.